molecular formula C9H20Cl2N2 B6205045 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride CAS No. 2694745-22-5

2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride

Cat. No.: B6205045
CAS No.: 2694745-22-5
M. Wt: 227.2
InChI Key:
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Description

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong base and a solvent like tetrahydrofuran (THF) under reflux conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base such as potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at a pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
  • 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Uniqueness

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted drug development and other applications.

This detailed overview provides a comprehensive understanding of 2-(propan-2-yl)-2-azaspiro[33]heptan-6-amine dihydrochloride, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2694745-22-5

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.2

Purity

0

Origin of Product

United States

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